molecular formula C14H20BrNO2 B13084228 Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate

Cat. No.: B13084228
M. Wt: 314.22 g/mol
InChI Key: HUHBOFKDLMZPED-UHFFFAOYSA-N
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Description

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate is a chemical compound with the molecular formula C12H18BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(bromomethyl)-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-bromoethyl)(methyl)carbamate
  • Tert-butyl (2-chloromethyl)(methyl)carbamate
  • Tert-butyl (2-(bromomethyl)phenyl)(methyl)carbamate

Uniqueness

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate is unique due to the presence of both the bromomethyl and methylphenyl groups, which confer distinct reactivity and potential for diverse applications compared to its analogs. The specific positioning of the bromomethyl group on the phenyl ring also influences its chemical behavior and interaction with biological targets .

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)-4-methylphenyl]-N-methylcarbamate

InChI

InChI=1S/C14H20BrNO2/c1-10-6-7-12(11(8-10)9-15)16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3

InChI Key

HUHBOFKDLMZPED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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